molecular formula C10H8INO3S B12765476 Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- CAS No. 81975-10-2

Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo-

Cat. No.: B12765476
CAS No.: 81975-10-2
M. Wt: 349.15 g/mol
InChI Key: BHPPZVBYZPMYOK-UHFFFAOYSA-N
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Description

Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains sulfur, nitrogen, and iodine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a pyridine derivative, the introduction of sulfur and iodine atoms can be achieved through specific reagents and catalysts. The reaction conditions often require precise temperature control and the use of solvents such as xylene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.

    Substitution: Halogen atoms, such as iodine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of semiconductors and organic electronics.

Mechanism of Action

The mechanism of action of Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application but often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno(2,3-b)pyridine-6-carboxylic acid: Similar in structure but with different positioning of the sulfur and nitrogen atoms.

    Thieno(3,2-b)thiophene-2-carboxylic acid: Contains a thiophene ring instead of a pyridine ring.

    Imidazo(1,2-a)pyridine-6-carboxylic acid: Features an imidazole ring fused to a pyridine ring.

Uniqueness

Thieno(3,2-b)pyridine-6-carboxylic acid, 4,7-dihydro-4-ethyl-2-iodo-7-oxo- is unique due to the presence of the iodine atom and the specific arrangement of its heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

81975-10-2

Molecular Formula

C10H8INO3S

Molecular Weight

349.15 g/mol

IUPAC Name

4-ethyl-2-iodo-7-oxothieno[3,2-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C10H8INO3S/c1-2-12-4-5(10(14)15)8(13)9-6(12)3-7(11)16-9/h3-4H,2H2,1H3,(H,14,15)

InChI Key

BHPPZVBYZPMYOK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(S2)I)C(=O)O

Origin of Product

United States

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